REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH2:17]([CH:19]1[O:21][CH2:20]1)Br>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:17][CH:19]2[O:21][CH2:20]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Br)C1CO1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluted with ethanol (1.0%)
|
Type
|
CUSTOM
|
Details
|
dichloromethane to yield on evaporation an oil that
|
Type
|
CUSTOM
|
Details
|
crystallised (4.36 g, 77.7% yield)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC2CO2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH2:17]([CH:19]1[O:21][CH2:20]1)Br>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:17][CH:19]2[O:21][CH2:20]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Br)C1CO1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluted with ethanol (1.0%)
|
Type
|
CUSTOM
|
Details
|
dichloromethane to yield on evaporation an oil that
|
Type
|
CUSTOM
|
Details
|
crystallised (4.36 g, 77.7% yield)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC2CO2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH2:17]([CH:19]1[O:21][CH2:20]1)Br>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:17][CH:19]2[O:21][CH2:20]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Br)C1CO1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluted with ethanol (1.0%)
|
Type
|
CUSTOM
|
Details
|
dichloromethane to yield on evaporation an oil that
|
Type
|
CUSTOM
|
Details
|
crystallised (4.36 g, 77.7% yield)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC2CO2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |